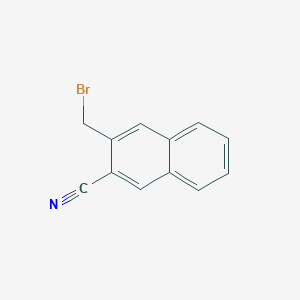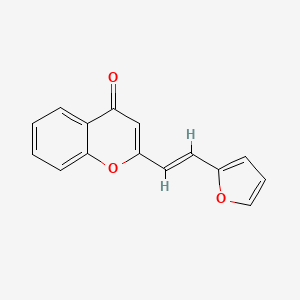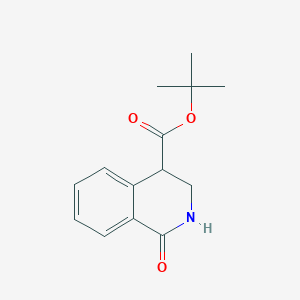
3-(Diethylamino)quinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)quinoxaline-2-carboxylic acid is a chemical compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture. The presence of the diethylamino group in the 3-position and the carboxylic acid group in the 2-position of the quinoxaline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring. This intermediate is then subjected to further reactions to introduce the diethylamino group and the carboxylic acid group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation and subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The use of automated reactors and precise control of reaction parameters ensures consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diethylamino)quinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with DNA, causing cytotoxic effects in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxylic acid: Lacks the diethylamino group, resulting in different chemical properties and biological activities.
3-Methylquinoxaline-2-carboxylic acid: Contains a methyl group instead of a diethylamino group, leading to variations in reactivity and applications.
Quinoxaline-2,3-dicarboxylic acid: Contains an additional carboxylic acid group, affecting its solubility and chemical behavior.
Uniqueness
3-(Diethylamino)quinoxaline-2-carboxylic acid is unique due to the presence of both the diethylamino group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(diethylamino)quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-3-16(4-2)12-11(13(17)18)14-9-7-5-6-8-10(9)15-12/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
POKIPJRJQFWDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC=CC=C2N=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-chloro-6-hydroxy-4,5-dihydrobenzo[d]thiazole-7-carboxylate](/img/structure/B11869016.png)











